![molecular formula C11H8N2S2 B1273794 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine CAS No. 306936-47-0](/img/structure/B1273794.png)
3-(1,3-Benzothiazol-2-yl)thiophen-2-amine
Overview
Description
“3-(1,3-Benzothiazol-2-yl)thiophen-2-amine” is a chemical compound with the molecular formula C11H8N2S2 . It has been studied for its potential antibacterial properties .
Synthesis Analysis
The synthesis of “3-(1,3-Benzothiazol-2-yl)thiophen-2-amine” involves an equimolar mixture of 2-phenyl-4 H benzo [d] [1,3] oxazin-4-one and benzothiazole-2-amine derivatives. This mixture is stirred and refluxed for 6 hours in the presence of pyridine .Molecular Structure Analysis
The molecular structure of “3-(1,3-Benzothiazol-2-yl)thiophen-2-amine” was corroborated on the basis of IR, 1 H NMR, Mass, and elemental analysis data .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “3-(1,3-Benzothiazol-2-yl)thiophen-2-amine”, organized into distinct sections:
Anticonvulsant Evaluation
This compound has been evaluated for its potential anticonvulsant properties, which could be beneficial in the treatment of epilepsy and other seizure disorders .
Cytotoxic Activity
Researchers have studied the cytotoxic activity of molecules synthesized from this compound against breast cancer cell lines, indicating its potential use in cancer therapy .
Anti-Microbial and Anti-Inflammatory
The benzothiazole nucleus, part of this compound’s structure, is known to exhibit a range of biological activities including anti-microbial and anti-inflammatory effects .
Antibacterial Agents
There has been a design and synthesis of derivatives of this compound as potential antibacterial agents, highlighting its application in combating bacterial infections .
Anti-Tubercular Compounds
Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds, with this compound playing a role in new treatments for tuberculosis .
Green Chemistry Synthesis
Advances in green chemistry involve the synthesis of benzothiazole compounds from environmentally friendly raw materials, with this compound being a key player in sustainable chemical practices .
Future Directions
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been reported to exhibit antibacterial and anti-tubercular activities . Therefore, it’s plausible that this compound may also target bacterial cells or specific enzymes within these cells.
Mode of Action
Similar benzothiazole derivatives have been reported to interact with their targets, leading to inhibition of bacterial growth
Biochemical Pathways
Similar benzothiazole derivatives have been reported to inhibit the growth of bacteria, suggesting that they may interfere with essential biochemical pathways in these organisms .
Result of Action
Similar benzothiazole derivatives have been reported to exhibit antibacterial and anti-tubercular activities, suggesting that this compound may also have similar effects .
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)thiophen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S2/c12-10-7(5-6-14-10)11-13-8-3-1-2-4-9(8)15-11/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQFOWKPQKIMPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370718 | |
Record name | 3-(1,3-benzothiazol-2-yl)thiophen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzothiazol-2-yl)thiophen-2-amine | |
CAS RN |
306936-47-0 | |
Record name | 3-(1,3-benzothiazol-2-yl)thiophen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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